molecular formula C8H7BrN2 B1292637 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 958358-00-4

5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1292637
CAS No.: 958358-00-4
M. Wt: 211.06 g/mol
InChI Key: LIWNOYGPTTTZOS-UHFFFAOYSA-N
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Description

5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine: is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a pyrrole ring fused to a pyridine ring, with a bromine atom at the 5-position and a methyl group at the 6-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes and proteins. It has been found to interact with fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 . These interactions are crucial as they can inhibit the activity of these receptors, which are involved in various cellular processes such as cell proliferation, differentiation, and survival.

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been extensively studied. This compound has been shown to inhibit the proliferation of cancer cells, particularly breast cancer cells . It induces apoptosis (programmed cell death) and inhibits cell migration and invasion. Additionally, it influences cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell growth and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the ATP-binding site of FGFRs, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream signaling molecules, leading to the suppression of cell proliferation and induction of apoptosis. The compound forms hydrogen bonds with specific amino acids in the FGFRs, stabilizing its binding and enhancing its inhibitory effect .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cellular functions, including reduced cell proliferation and increased apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can lead to adverse effects such as weight loss, organ toxicity, and behavioral changes. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The compound undergoes oxidation and conjugation reactions, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with specific transporters and binding proteins, influencing its localization and accumulation in different cellular compartments. The compound’s distribution is also affected by its lipophilicity and molecular size .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus . It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. The compound’s activity and function can be influenced by its localization, as it interacts with various biomolecules within these subcellular regions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine typically involves the following steps:

    Methylation: The methyl group at the 6-position can be introduced through a methylation reaction using methyl iodide (CH3I) and a base such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and methylation reactions using automated reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert specific functional groups into their reduced forms.

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Methyl Iodide (CH3I): Used for methylation reactions.

    Potassium Carbonate (K2CO3): Used as a base in methylation reactions.

    Potassium Permanganate (KMnO4): Used for oxidation reactions.

    Lithium Aluminum Hydride (LiAlH4): Used for reduction reactions.

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Hydroxylated or carbonylated derivatives.

    Reduction Products: Reduced forms of the compound with specific functional groups converted.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1H-pyrrolo[2,3-b]pyridine: Lacks the methyl group at the 6-position, which may affect its biological activity and binding affinity.

    6-Bromo-1H-pyrrolo[2,3-b]pyridine: Has a bromine atom at the 6-position instead of the 5-position, leading to different chemical properties and reactivity.

    5-Methyl-1H-pyrrolo[2,3-b]pyridine: Lacks the bromine atom, which may result in different substitution patterns and biological activities.

Uniqueness

5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both a bromine atom and a methyl group, which can influence its reactivity and biological activity. The combination of these substituents allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and drug discovery .

Properties

IUPAC Name

5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-7(9)4-6-2-3-10-8(6)11-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIWNOYGPTTTZOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C=CNC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646841
Record name 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958358-00-4
Record name 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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